Flunitazene

Description

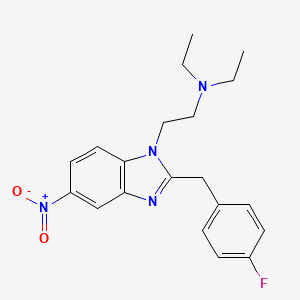

Structure

2D Structure

3D Structure

Properties

CAS No. |

2249-36-7 |

|---|---|

Molecular Formula |

C20H23FN4O2 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

N,N-diethyl-2-[2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine |

InChI |

InChI=1S/C20H23FN4O2/c1-3-23(4-2)11-12-24-19-10-9-17(25(26)27)14-18(19)22-20(24)13-15-5-7-16(21)8-6-15/h5-10,14H,3-4,11-13H2,1-2H3 |

InChI Key |

ZTWHIDCAGRMKTC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Characterization of Flunitazene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunitazene, a potent synthetic opioid of the benzimidazole (B57391) class, has emerged as a significant compound of interest within the scientific and forensic communities. Structurally related to highly potent opioids like etonitazene, this compound is a potent µ-opioid receptor agonist.[1] This guide provides a comprehensive technical overview of the chemical characterization of this compound, including its analytical profile, spectroscopic data, and detailed experimental protocols for its identification and analysis.

Chemical and Physical Properties

This compound, scientifically known as N,N-diethyl-2-[2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine, possesses the chemical formula C₂₀H₂₃FN₄O₂ and a monoisotopic mass of 370.1805 g/mol .[2] A summary of its key chemical identifiers and properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | N,N-diethyl-2-[2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine | [2] |

| Synonyms | Fluonitazene, 4-Fluoro Desethoxyetonitazene | |

| CAS Number | 2249-36-7 | [3] |

| Molecular Formula | C₂₀H₂₃FN₄O₂ | [2] |

| Molecular Weight | 370.4 g/mol | [2] |

| Monoisotopic Mass | 370.18050415 Da | [2] |

| DEA Schedule | Schedule I | [2] |

Spectroscopic Characterization

The structural elucidation and identification of this compound rely on various spectroscopic techniques, primarily mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the identification of this compound in forensic and research settings. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS provides high sensitivity and specificity for the detection of this compound in complex matrices. The precursor ion and major product ions are crucial for its identification.

| Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) | Reference |

| 371.1878 | 100.1, 72.1, 44.1, 109.1 | 35 ± 15 |

Gas Chromatography-Mass Spectrometry (GC-MS):

The electron ionization (EI) mass spectrum of this compound is characterized by specific fragmentation patterns.

| m/z | Relative Abundance |

| Major Fragments | |

| 100 | Base Peak |

| 72 | High |

| 271 | Moderate |

| 370 | Low (Molecular Ion) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. An Attenuated Total Reflectance (ATR) FTIR spectrum of this compound hydrochloride is available, though detailed peak assignments require further analysis. Key expected vibrational modes are listed in Table 4.

| Wavenumber Range (cm⁻¹) | Functional Group |

| 3100-3000 | Aromatic C-H stretch |

| 2975-2850 | Aliphatic C-H stretch |

| 1600-1450 | C=C and C=N stretching (aromatic rings) |

| 1570-1490 & 1390-1300 | Asymmetric and symmetric NO₂ stretch |

| 1250-1000 | C-N and C-O stretching |

| ~1220 | C-F stretch |

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of this compound in Whole Blood

This protocol is adapted from a validated method for the quantification of nitazene (B13437292) analogs in whole blood.[4]

Materials:

-

Whole blood sample

-

Internal standard (e.g., Isotonitazene-d₇)

-

1 M Sodium hydroxide (B78521)

-

Methyl-tert-butyl ether (MTBE)

-

Methanol

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

-

LC-MS/MS system

Procedure:

-

To 0.5 mL of whole blood in a centrifuge tube, add the internal standard.

-

Add 0.5 mL of 1 M sodium hydroxide and vortex briefly.

-

Add 2 mL of MTBE, cap, and vortex for 5 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water) and vortex.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

In Vitro µ-Opioid Receptor Activation Assay

This protocol outlines a general procedure for assessing the agonist activity of this compound at the µ-opioid receptor using a cell-based assay that measures the recruitment of β-arrestin 2.

Materials:

-

CHO-K1 or HEK293 cells stably co-expressing the human µ-opioid receptor and a β-arrestin 2 reporter system.

-

Cell culture medium (e.g., DMEM/F12 with supplements).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound stock solution.

-

Reference agonist (e.g., DAMGO).

-

Detection reagents for the reporter system.

-

White, opaque 96- or 384-well microplates.

-

Luminometer or fluorometer.

Procedure:

-

Cell Seeding: Seed the cells into the microplates at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

-

Compound Addition: Remove the cell culture medium and add the compound dilutions to the wells.

-

Incubation: Incubate the plates for a specified time (e.g., 90 minutes) at 37°C.

-

Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for signal development.

-

Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to the response of the reference agonist and generate concentration-response curves to determine EC₅₀ and Eₘₐₓ values.

Pharmacological Profile and Metabolism

This compound is a potent agonist of the µ-opioid receptor, which is a G-protein coupled receptor (GPCR).[1] Activation of the µ-opioid receptor by an agonist like this compound initiates a downstream signaling cascade.

µ-Opioid Receptor Signaling Pathway

The binding of this compound to the µ-opioid receptor triggers the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This causes the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release, producing the analgesic and sedative effects characteristic of opioids.

Metabolism

The metabolism of nitazene analogs, including this compound, primarily occurs in the liver and involves phase I and phase II reactions. Based on studies of related compounds, the primary metabolic pathways for this compound are predicted to be N-deethylation, nitro reduction, and hydroxylation. The N-desethyl metabolite of this compound has been identified as a potential biomarker for its consumption.[5]

Conclusion

This technical guide provides a consolidated resource for the chemical characterization of this compound. The data and protocols presented are essential for researchers, scientists, and drug development professionals working with this potent synthetic opioid. The continued emergence of novel psychoactive substances like this compound underscores the importance of robust analytical methods for their accurate identification and characterization to understand their pharmacological and toxicological profiles.

References

- 1. Flunitrazepam oxidative metabolism in human liver microsomes: involvement of CYP2C19 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride | 119276-01-6 | Benchchem [benchchem.com]

- 4. Analysis of biofluids for flunitrazepam and metabolites by electrospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

The Pharmacological Profile of Flunitazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flunitazene is a potent synthetic opioid belonging to the 2-benzylbenzimidazole (nitazene) class of compounds. Initially synthesized in the 1950s during research that also led to the development of etonitazene, this compound has recently emerged as a novel psychoactive substance.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its receptor binding affinity and functional activity at opioid receptors. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the molecular mechanisms of action and the potential toxicological implications of this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.

Introduction

This compound is classified as a novel opioid of the benzimidazole (B57391) sub-class and is structurally distinct from fentanyl.[2] It has been identified in forensic cases and is regulated as a Schedule I substance in the United States.[2] While some early in vitro data suggested that this compound is less potent than fentanyl, other sources have described it as a potent mu-opioid receptor agonist with analgesic effects.[1] This guide aims to consolidate the available scientific data to provide a clear and concise pharmacological profile of this compound.

Receptor Binding Profile

The primary mechanism of action for this compound, like other opioids, is through its interaction with opioid receptors, particularly the mu-opioid receptor (MOR). The binding affinity of this compound for the human mu (μ), kappa (κ), and delta (δ) opioid receptors has been characterized through radioligand binding assays.

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound

| Compound | Receptor | Ki (nM) |

| This compound | MOR | 11.5 |

| KOR | 2680 | |

| DOR | >8400 | |

| Fentanyl (comparator) | MOR | 1.255 |

| KOR | 163 | |

| DOR | >10000 | |

| Morphine (comparator) | MOR | 1.15 |

| KOR | 246 | |

| DOR | 211 |

Data sourced from Kozell et al. (2024).

These data indicate that this compound is a selective MOR agonist, with significantly lower affinity for KOR and DOR. Notably, its affinity for MOR is lower than that of fentanyl and morphine.

In Vitro Functional Activity

The functional activity of this compound at the mu-opioid receptor has been assessed using [³⁵S]GTPγS binding assays, which measure the activation of G-proteins following receptor agonism.

Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of this compound at the Mu-Opioid Receptor

| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (% DAMGO) |

| This compound | [³⁵S]GTPγS | 18.0 | 102 |

| Fentanyl (comparator) | [³⁵S]GTPγS | 1.27 | 100 |

| Morphine (comparator) | [³⁵S]GTPγS | 1.83 | 69 |

Data sourced from Kozell et al. (2024).

In the [³⁵S]GTPγS assay, this compound demonstrated full agonist activity at the MOR, with an efficacy comparable to the standard agonist DAMGO. However, its potency was lower than that of fentanyl and morphine.

Signaling Pathways

As a mu-opioid receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to the receptor. The MOR is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.

Diagram 1: Mu-Opioid Receptor Signaling Pathway

Caption: Mu-Opioid Receptor (MOR) signaling cascade initiated by this compound.

Activation of the MOR by this compound leads to the dissociation of the G-protein complex into its Gαi/o-GTP and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels, and can also activate other signaling pathways like the mitogen-activated protein kinase (MAPK) cascade. Additionally, agonist binding can lead to the recruitment of β-arrestin, which plays a role in receptor desensitization, internalization, and can also initiate G-protein-independent signaling.

Metabolism

The metabolic profile of this compound has not been extensively characterized in published literature. However, based on the known metabolism of other nitazene (B13437292) compounds and related benzimidazole structures, it is anticipated that this compound undergoes Phase I and Phase II metabolism in the liver. One potential metabolite that has been suggested is N-desethyl this compound. The primary enzymes involved are likely to be cytochrome P450 (CYP) isoenzymes. Further research is required to fully elucidate the metabolic pathways and identify all metabolites of this compound.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound, based on the protocols described by Kozell et al. (2024).

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Caption: Workflow for determining receptor binding affinity using a radioligand assay.

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human mu, kappa, or delta opioid receptor are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in an appropriate buffer and the protein concentration is determined.

-

Binding Assay: The assay is performed in 96-well plates. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOR), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This protocol is used to measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound in activating G-protein signaling.

References

An In-Depth Technical Guide on the Mechanism of Action of Flunitazene at the Mu-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flunitazene, a potent synthetic opioid of the benzimidazole (B57391) class, exerts its pharmacological effects primarily through its interaction with the mu-opioid receptor (MOR).[1][2] As a powerful agonist at this receptor, this compound initiates a cascade of intracellular signaling events that are characteristic of opioid-induced analgesia and other physiological effects.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound at the MOR, with a focus on its binding affinity, functional potency, and the downstream signaling pathways it modulates. The information presented herein is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of synthetic opioids.

Introduction

This compound belongs to the nitazene (B13437292) family of synthetic opioids, which have gained notoriety for their high potency, often significantly exceeding that of morphine and even fentanyl.[1] These compounds are agonists at the mu-opioid receptor, a G-protein coupled receptor (GPCR) that is the primary target for most opioid analgesics.[3] The activation of the MOR by agonists like this compound leads to a range of physiological responses, including analgesia, sedation, euphoria, and respiratory depression.[4] Understanding the precise mechanism of action of this compound at the molecular level is crucial for the development of potential antagonists, the management of overdose, and the broader understanding of synthetic opioid pharmacology.

Quantitative Pharmacological Data

The interaction of this compound with the mu-opioid receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency, with comparisons to other well-known opioids.

Table 1: Mu-Opioid Receptor Binding Affinity of this compound and Comparator Opioids

| Compound | Kᵢ (nM) | Radioligand | Cell Line | Reference |

| This compound | 1.26 | [³H]DAMGO | CHO | [5] |

| Fentanyl | 1.255 | [³H]DAMGO | CHO | [5] |

| Morphine | 1.2 | N/A | Rat Brain | [6] |

Kᵢ (Inhibitor Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. [³H]DAMGO: A radiolabeled synthetic opioid peptide analog with high selectivity for the mu-opioid receptor. CHO: Chinese Hamster Ovary cells.

Table 2: Functional Potency and Efficacy of this compound and Comparator Opioids at the Mu-Opioid Receptor (GTPγS Binding Assay)

| Compound | EC₅₀ (nM) | Eₘₐₓ (%) | Cell Line | Reference |

| This compound | 827 | 110 | CHO | [5][7] |

| Fentanyl | 7.94 | 102 | CHO | [5] |

| DAMGO | 25.1 | 100 | CHO | [5] |

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum Effect): The maximum response achievable by a drug. [³⁵S]GTPγS Binding Assay: A functional assay that measures the activation of G-proteins following agonist binding to a GPCR.

Signaling Pathways of the Mu-Opioid Receptor

Activation of the mu-opioid receptor by an agonist like this compound initiates a series of intracellular signaling events, primarily through the G-protein dependent pathway.

G-Protein Dependent Signaling

The mu-opioid receptor is coupled to inhibitory G-proteins (Gαi/o).[8] Upon agonist binding, the receptor undergoes a conformational change, which catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein.[8] This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of downstream effectors:[8]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[8]

References

- 1. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Federal Register :: Schedules of Controlled Substances: Placement of Butonitazene, this compound, and Metodesnitazene Substances in Schedule I [federalregister.gov]

- 3. researchgate.net [researchgate.net]

- 4. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]

- 5. researchgate.net [researchgate.net]

- 6. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. giffordbioscience.com [giffordbioscience.com]

Flunitazene: An In-Depth Technical Review of In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flunitazene, a potent synthetic opioid of the benzimidazole (B57391) class, has emerged as a compound of significant interest within the scientific community due to its potent activity at the µ-opioid receptor (MOR). This technical guide provides a comprehensive overview of the currently available data on the in vitro and in vivo effects of this compound. While in vitro studies have begun to characterize its receptor binding affinity and functional activity, comprehensive in vivo data, particularly quantitative measures of its analgesic and respiratory effects, remain limited in the public domain. This document synthesizes the existing knowledge, presents available quantitative data in a structured format, details relevant experimental protocols, and visualizes the primary signaling pathway associated with its mechanism of action.

In Vitro Effects

This compound is a potent agonist of the µ-opioid receptor. Its in vitro pharmacology has been characterized through various assays, primarily focusing on its binding affinity and functional potency at opioid receptors.

Quantitative In Vitro Data for this compound

| Assay Type | Receptor | Parameter | Value (nM) | Cell Line | Reference |

| Radioligand Binding | µ (MOR) | Kᵢ | 19.3 | CHO cells expressing human MOR | |

| Radioligand Binding | κ (KOR) | Kᵢ | 2680 | CHO cells expressing human KOR | |

| Radioligand Binding | δ (DOR) | Kᵢ | >8400 | CHO cells expressing human DOR | |

| β-arrestin Recruitment | µ (MOR) | EC₅₀ | 827 | Not Specified | |

| [³⁵S]GTPγS Binding | µ (MOR) | EC₅₀ | Not explicitly stated for this compound, but nitazenes generally show high potency | Not Specified |

Note: The available data indicates that this compound is a selective µ-opioid receptor agonist with significantly lower affinity for κ- and δ-opioid receptors. Its potency in functional assays, such as β-arrestin recruitment, is notable, although it appears to be less potent than some other nitazene (B13437292) analogs.

Experimental Protocols: In Vitro Assays

1. Radioligand Binding Assay (Competitive Inhibition)

-

Objective: To determine the binding affinity (Kᵢ) of this compound for opioid receptors.

-

Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human µ-opioid receptor (hMOR), κ-opioid receptor (hKOR), or δ-opioid receptor (hDOR).

-

Radioligand: [³H]DAMGO for MOR, [³H]U-69,593 for KOR, and [³H]DPDPE for DOR are commonly used.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Cell membranes (15-20 µg protein) are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.

-

Incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Filters are washed with ice-cold assay buffer.

-

The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

2. [³⁵S]GTPγS Binding Assay

-

Objective: To measure the functional activation of G-proteins by this compound at the µ-opioid receptor.

-

Principle: This assay quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.

-

Materials:

-

Cell membranes expressing the µ-opioid receptor.

-

[³⁵S]GTPγS (final concentration ~0.05-0.1 nM).

-

GDP (final concentration ~10-100 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

-

Procedure:

-

In a 96-well plate, add assay buffer, GDP, varying concentrations of this compound, and cell membranes.

-

Pre-incubate the plate (e.g., 15 minutes at 30°C).

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for a defined period (e.g., 60 minutes at 30°C) with gentle shaking.

-

Terminate the reaction by rapid filtration through a filter plate.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal effect) are determined by fitting the dose-response data to a sigmoidal curve.

3. β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

-

Objective: To measure the recruitment of β-arrestin to the µ-opioid receptor upon activation by this compound.

-

Principle: This assay often utilizes enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Cell Line: A cell line engineered to co-express the ProLink-tagged µ-opioid receptor and the Enzyme Acceptor-tagged β-arrestin 2.

-

Procedure:

-

Plate the engineered cells in a 384-well plate and incubate overnight.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Add the detection reagents containing the substrate for the complemented enzyme.

-

Incubate at room temperature to allow for signal development.

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis: The EC₅₀ and Eₘₐₓ values are determined from the dose-response curve.

In Vivo Effects

Quantitative In Vivo Data for this compound

Data not currently available in the public domain.

Experimental Protocols: In Vivo Assays

1. Hot Plate Test (Analgesia)

-

Objective: To assess the central analgesic activity of this compound by measuring the latency of a thermal pain response.

-

Apparatus: A commercially available hot plate apparatus consisting of a heated metal surface with a transparent cylinder to confine the animal.

-

Animal Model: Male Swiss Webster mice or Sprague-Dawley rats are commonly used.

-

Procedure:

-

The hot plate surface is maintained at a constant temperature (e.g., 52-55°C).

-

A baseline latency to a nocifensive response (e.g., paw licking, jumping) is recorded for each animal before drug administration.

-

A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

This compound or vehicle is administered (e.g., intraperitoneally or subcutaneously).

-

At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), the animal is placed on the hot plate, and the latency to the first nocifensive response is recorded.

-

-

Data Analysis: The analgesic effect is often expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED₅₀ (the dose that produces 50% of the maximum possible effect) can be determined from the dose-response curve.

2. Tail-Flick Test (Analgesia)

-

Objective: To evaluate the spinal analgesic activity of this compound.

-

Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the animal's tail.

-

Animal Model: Male Sprague-Dawley rats or Swiss albino mice.

-

Procedure:

-

The animal is gently restrained, and its tail is positioned in the path of the heat source.

-

The intensity of the heat source is adjusted to elicit a baseline tail-flick latency of 2-4 seconds.

-

A cut-off time (e.g., 10-15 seconds) is set to prevent tissue injury.

-

After recording the baseline latency, this compound or vehicle is administered.

-

The tail-flick latency is measured at various time points post-administration.

-

-

Data Analysis: Similar to the hot plate test, the analgesic effect can be quantified as %MPE, and an ED₅₀ can be calculated.

3. Whole-Body Plethysmography (Respiratory Depression)

-

Objective: To measure the effects of this compound on respiratory function in conscious, unrestrained animals.

-

Apparatus: A whole-body plethysmography system consisting of a sealed chamber with a sensitive pressure transducer to detect respiratory-induced pressure changes.

-

Animal Model: Male Sprague-Dawley rats are a common model.

-

Procedure:

-

Animals are acclimated to the plethysmography chambers.

-

Baseline respiratory parameters, including respiratory frequency (f), tidal volume (Vₜ), and minute ventilation (V̇ₑ = f x Vₜ), are recorded.

-

This compound or vehicle is administered.

-

Respiratory parameters are continuously monitored for a defined period post-administration.

-

To increase the sensitivity of the assay, respiratory depression can also be assessed under hypercapnic conditions (e.g., 8% CO₂).

-

-

Data Analysis: Changes in respiratory frequency, tidal volume, and minute ventilation from baseline are calculated and compared between treatment groups. Dose-response curves can be generated to determine the dose that causes a 50% reduction in a given respiratory parameter (RD₅₀).

Signaling Pathways

This compound, as a µ-opioid receptor agonist, is expected to initiate a cascade of intracellular signaling events upon binding to its receptor. The primary signaling pathway involves the activation of inhibitory G-proteins (Gᵢ/Gₒ), leading to the desired analgesic effects. However, activation of the µ-opioid receptor can also trigger a separate signaling pathway involving β-arrestin, which has been implicated in some of the adverse effects of opioids, such as tolerance and potentially respiratory depression.

µ-Opioid Receptor Signaling Workflow

Caption: µ-Opioid receptor signaling cascade initiated by this compound.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound.

Conclusion and Future Directions

This compound is a potent and selective µ-opioid receptor agonist. In vitro studies have provided initial characterization of its binding affinity and functional activity, suggesting a pharmacological profile consistent with other potent opioids. However, a significant gap exists in the publicly available literature regarding its in vivo effects. To fully understand the therapeutic potential and abuse liability of this compound, further research is critically needed to:

-

Determine the in vivo analgesic potency (ED₅₀) of this compound in standard rodent models (hot plate and tail-flick tests).

-

Quantify the respiratory depressant effects of this compound using whole-body plethysmography and establish a therapeutic index (ratio of RD₅₀ to ED₅₀).

-

Investigate the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion.

-

Explore the potential for biased agonism in more detail to determine if this compound preferentially activates G-protein signaling over β-arrestin recruitment, which could have implications for its side effect profile.

A comprehensive understanding of both the in vitro and in vivo pharmacology of this compound is essential for informing public health and safety measures and for guiding future drug development efforts in the field of opioid research.

The Structure-Activity Relationship of Flunitazene and Related 2-Benzylbenzimidazole Opioids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunitazene is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class, often referred to as "nitazenes". This class of compounds first emerged in the scientific literature in the 1950s from research aimed at discovering novel analgesics. Structurally distinct from fentanyl and its derivatives, nitazenes are characterized by a 2-benzylbenzimidazole core. This compound and its analogues are potent agonists of the μ-opioid receptor (MOR), the primary target for most opioid analgesics.[1] Their interaction with the MOR initiates a G-protein mediated signaling cascade that leads to analgesic effects, but also severe adverse effects, including respiratory depression, which has been linked to numerous overdose cases.[1][2]

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and related nitazene (B13437292) analogues. It summarizes quantitative data on receptor binding and functional activity, details the experimental protocols used to generate this data, and visualizes the key signaling pathways and experimental workflows.

Structure-Activity Relationship of 2-Benzylbenzimidazole Opioids

The pharmacological profile of nitazenes can be systematically modified by substitutions at three key positions of the 2-benzylbenzimidazole scaffold: the para-position of the benzyl (B1604629) ring (R1), the 5-position of the benzimidazole (B57391) ring (R2), and the terminal amine of the N-ethylamino side chain (R3).

Core SAR Principles:

-

R1 Position (para-Benzyl Substitution): The nature of the substituent at the para-position of the benzyl ring significantly influences potency. In this compound, this position is occupied by a fluorine atom. Generally, alkoxy groups (e.g., ethoxy in etonitazene) or halogen substitutions are found in potent MOR agonists of this class.[3]

-

R2 Position (Benzimidazole C5 Substitution): A nitro group at the 5-position of the benzimidazole ring is a common feature of many potent nitazenes, including this compound. Removal of this 5-nitro group consistently leads to a marked decrease in potency.[3][4]

-

R3 Position (N-ethylamino Side Chain): The N,N-diethylaminoethyl side chain is crucial for activity. Modifications to this group, such as N-desethylation or incorporation of the nitrogen into a pyrrolidine (B122466) ring, can have varied effects. N-pyrrolidino substitutions have been shown to be generally more favorable for MOR activation than N-piperidine substitutions.[3][4] While N-desethyl modifications often slightly lower potency, N-desethyl isotonitazene is a notable exception, being more potent than its parent compound.[3][4]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound and a selection of structurally related 2-benzylbenzimidazole opioids. The data is derived from studies by Glatfelter et al. (2023) and Kozell et al. (2024), which provide a comparative analysis of these compounds at human μ, κ, and δ opioid receptors.[1][5]

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | R1 Substituent | R2 Substituent | R3 Substituent | μ (MOR) Ki (nM) | κ (KOR) Ki (nM) | δ (DOR) Ki (nM) | MOR/KOR Selectivity | MOR/DOR Selectivity |

| This compound | 4'-F | 5-NO2 | N,N-diethyl | 11.2 | 2680 | >8400 | 240 | >750 |

| Etonitazene | 4'-OEt | 5-NO2 | N,N-diethyl | 0.206 | 211 | 823 | 1024 | 3995 |

| Isotonitazene | 4'-O-iPr | 5-NO2 | N,N-diethyl | 0.322 | 260 | 959 | 807 | 2978 |

| Metonitazene | 4'-OMe | 5-NO2 | N,N-diethyl | 0.441 | 240 | 1140 | 544 | 2585 |

| Etodesnitazene | 4'-OEt | 5-H | N,N-diethyl | 1.94 | 448 | 1280 | 231 | 660 |

| N-Pyrrolidino Etonitazene | 4'-OEt | 5-NO2 | Pyrrolidino | 0.103 | 108 | 500 | 1049 | 4854 |

| Fentanyl | - | - | - | 1.255 | 163 | 1920 | 130 | 1530 |

| Morphine | - | - | - | 1.57 | 36.9 | 240 | 23.5 | 153 |

Data extracted from Kozell et al., 2024.[5]

Table 2: In Vitro Functional Potency and Efficacy ([35S]GTPγS Binding)

| Compound | μ (MOR) pEC50 | μ (MOR) EC50 (nM) | μ (MOR) Emax (%) | κ (KOR) pEC50 | κ (KOR) EC50 (nM) | δ (DOR) pEC50 | δ (DOR) EC50 (nM) |

| This compound | 7.43 | 37.1 | 110 | <5 | >10000 | <5 | >10000 |

| Etonitazene | 9.70 | 0.20 | 114 | 6.51 | 309 | 5.85 | 1410 |

| Isotonitazene | 9.04 | 0.91 | 113 | 6.20 | 631 | 5.70 | 2000 |

| Metonitazene | 8.84 | 1.45 | 115 | 6.27 | 537 | 5.57 | 2690 |

| Etodesnitazene | 8.26 | 5.50 | 113 | 5.70 | 2000 | 5.30 | 5010 |

| N-Pyrrolidino Etonitazene | 10.0 | 0.10 | 113 | 6.96 | 110 | 6.15 | 708 |

| Fentanyl | 8.57 | 2.69 | 100 | 6.00 | 1000 | 5.70 | 2000 |

| Morphine | 7.60 | 25.1 | 85 | 7.10 | 79.4 | 6.40 | 398 |

Data extracted from Kozell et al., 2024.[5] Emax is relative to the response of DAMGO (for MOR), U50,488H (for KOR), and DPDPE (for DOR).

Experimental Protocols

The quantitative data presented above are primarily generated through two key in vitro assays: radioligand binding assays and functional assays measuring second messenger modulation.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Materials and Reagents:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human μ, δ, or κ opioid receptor.[6]

-

Radioligands:

-

Test Compound: this compound or other nitazene analogs.

-

Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled ligand in excess.[6]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

2. Methodology:

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In a 96-well plate, incubate the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).[6]

-

Equilibrium: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to trap the receptor-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Inhibition Functional Assay (HTRF)

This assay measures the potency (EC50) and efficacy (Emax) of a compound by quantifying its ability to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) following Gαi-coupled receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

1. Materials and Reagents:

-

Cell Line: HEK293 or CHO cells stably expressing the μ-opioid receptor.

-

Test Compound: this compound or other nitazene analogs.

-

Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.

-

HTRF cAMP Assay Kit: Contains a cAMP standard, a d2-labeled cAMP conjugate (acceptor), and a cryptate-labeled anti-cAMP antibody (donor).[7][8]

-

HTRF-compatible Plate Reader: To measure the fluorescence signal.

2. Methodology:

-

Cell Plating: Seed the cells in a 384-well plate and grow to confluence.

-

Compound Addition: Add serial dilutions of the test compound to the wells.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined period (e.g., 30 minutes).[9]

-

Lysis and Detection: Add the HTRF detection reagents (d2-labeled cAMP and cryptate-labeled anti-cAMP antibody) in a lysis buffer to the wells. Incubate for 60 minutes at room temperature.[9]

-

Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor).[7]

-

Data Analysis:

-

The HTRF signal (ratio of 665 nm/620 nm) is inversely proportional to the intracellular cAMP concentration.[7]

-

Generate a cAMP standard curve.

-

Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.

-

Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.

-

Visualizations

Signaling Pathway of this compound at the μ-Opioid Receptor

The following diagram illustrates the canonical Gαi-coupled signaling pathway activated by this compound at the μ-opioid receptor.

Experimental Workflow for Radioligand Competition Binding Assay

This diagram outlines the sequential steps involved in determining the binding affinity of a test compound.

Logical Relationships in Nitazene SAR

This diagram illustrates the key structural modifications and their general impact on μ-opioid receptor activity.

References

- 1. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cfsre.org [cfsre.org]

- 3. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. - Drugs and Alcohol [drugsandalcohol.ie]

- 4. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of newly identified nitazene variants reveals structural determinants of affinity, potency, selectivity for mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 8. revvity.com [revvity.com]

- 9. m.youtube.com [m.youtube.com]

Unveiling the Analgesic Potential of Flunitazene: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the analgesic properties of Flunitazene, a potent synthetic opioid of the benzimidazole (B57391) class, as observed in animal models. This compound is a potent mu-opioid receptor agonist, and its analgesic effects are a subject of significant interest within the research and drug development communities.[1][2] This document summarizes the available quantitative data, details common experimental protocols for assessing its analgesic efficacy, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Mu-Opioid Receptor Agonism

This compound exerts its analgesic effects primarily through its action as a potent agonist at the mu-opioid receptor (MOR).[1][2] The MOR is a G-protein coupled receptor (GPCR) that plays a critical role in mediating the effects of both endogenous and exogenous opioids.[3] Upon activation by an agonist like this compound, the MOR initiates a cascade of intracellular signaling events.

The receptor is coupled to inhibitory G-proteins (Gi/o).[4] Activation leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] The Gβγ subunits act to close voltage-gated calcium channels (reducing neurotransmitter release) and open G-protein-coupled inwardly rectifying potassium channels (hyperpolarizing the neuron).[4] Collectively, these actions reduce neuronal excitability and inhibit the transmission of nociceptive signals from the periphery to the brain, resulting in analgesia.[4]

Data Presentation: Analgesic Effects in Animal Models

Preclinical studies in rodents have confirmed that this compound produces analgesic effects.[6] These effects are consistent with its profile as a mu-opioid receptor agonist and can be reversed by the administration of an opioid antagonist.[6] While the existing literature confirms the analgesic activity, detailed quantitative data, such as ED50 values from specific nociceptive tests, are not widely available in recently published studies. The table below summarizes the available data.

| Animal Model | Compound | Route of Administration | Dose | Observed Effect | Citation(s) |

| Male C57BL/6J mice | This compound | Intraperitoneal (i.p.) | 20 mg/kg | Produced representative opioid-related physiological and behavioral states, including analgesia. | [2] |

| Rodents | This compound | Not Specified | Not Specified | Produced analgesic effects similar to morphine and fentanyl, which were attenuated by an opioid antagonist. | [6] |

Experimental Protocols for Analgesic Assessment

The analgesic properties of centrally acting compounds like this compound are typically evaluated using thermal nociception assays, such as the hot-plate and tail-flick tests.[7]

Hot-Plate Test

The hot-plate test is a widely used method to assess the response to a thermal pain stimulus and is particularly sensitive to centrally acting analgesics.[7] This test measures the latency of a complex, supraspinally organized response to a constant temperature noxious stimulus.[8]

Methodology:

-

Apparatus: A commercially available hot-plate apparatus with a surface maintained at a constant temperature, typically between 50-55°C, is used.[9][10] The animal is confined to the surface by a transparent glass cylinder.[7]

-

Acclimatization: Animals are habituated to the testing room and apparatus prior to the experiment to minimize stress-induced responses.[11]

-

Baseline Measurement: Each animal is placed on the hot plate, and a baseline latency to a nocifensive response (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[9]

-

Drug Administration: this compound or a vehicle control is administered to the animals, typically via intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.) routes.

-

Post-Treatment Measurement: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and the response latency is measured.[9]

-

Data Analysis: An increase in the latency to respond compared to the baseline and vehicle-treated group indicates an analgesic effect.

Tail-Flick Test

The tail-flick test measures a spinal reflex to a thermal stimulus and is also a standard method for evaluating the efficacy of opioid analgesics.[7]

Methodology:

-

Apparatus: An analgesiometer is used, which focuses a high-intensity light beam onto a portion of the animal's tail.

-

Baseline Measurement: The animal is gently restrained, and its tail is positioned in the apparatus. The time taken for the animal to flick its tail away from the heat source is recorded as the baseline latency. A cut-off time is pre-set to avoid tissue injury.

-

Drug Administration: The test compound or vehicle is administered.

-

Post-Treatment Measurement: The tail-flick latency is re-measured at specific time points following drug administration.

-

Data Analysis: The analgesic effect is quantified as an increase in the time taken to flick the tail. Data are often expressed as the percentage of maximum possible effect (%MPE).

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Evaluation of rewarding effects of nitazene analogs: results from conditioned place preference tests and in vivo microdialysis experiments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]

- 5. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 6. Federal Register :: Schedules of Controlled Substances: Placement of Butonitazene, this compound, and Metodesnitazene Substances in Schedule I [federalregister.gov]

- 7. Hot plate test - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Flunitazene: An In-Depth Technical Guide to its Metabolism and Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flunitazene, a potent synthetic opioid of the 2-benzylbenzimidazole (nitazene) class, presents a significant analytical challenge in forensic and clinical toxicology. A thorough understanding of its metabolic fate is crucial for developing robust analytical methods for its detection and for interpreting toxicological findings. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism, drawing upon in vitro studies of structurally related nitazene (B13437292) analogs and available analytical data for this compound itself. While specific quantitative data on this compound metabolites remain limited, this guide outlines the predicted metabolic pathways and provides detailed experimental protocols for their identification and characterization.

Introduction

This compound is a novel synthetic opioid that has emerged on the illicit drug market. As with other nitazene analogs, it exhibits high potency, making the detection of the parent compound and its metabolites in biological samples critical for forensic investigations and clinical diagnostics. This document serves as a technical resource for researchers and laboratory professionals, detailing the anticipated metabolic transformations of this compound and providing methodologies for their identification.

Predicted Metabolic Pathways of this compound

Based on in vitro metabolism studies of structurally similar nitazene opioids such as isotonitazene, metonitazene, and etonitazene, the metabolism of this compound is expected to proceed through several key phase I and phase II reactions. The primary metabolic routes for nitazenes involve modifications of the N,N-diethylethylamine side chain, the benzyl (B1604629) moiety, and the nitro group on the benzimidazole (B57391) core.[1][2][3][4][5]

The main proposed metabolic transformations for this compound are:

-

N-deethylation: The sequential removal of the ethyl groups from the diethylamino moiety is a common metabolic pathway for many nitazenes.[2][3][5]

-

Hydroxylation: Hydroxylation can occur at various positions on the molecule, including the benzyl ring and the benzimidazole core.

-

Nitroreduction: The nitro group on the benzimidazole ring is susceptible to reduction, forming an amino metabolite. This has been observed for other nitazenes.

-

Glucuronidation: The hydroxylated and amino metabolites can undergo phase II conjugation with glucuronic acid to facilitate excretion.

The following diagram illustrates the putative metabolic pathway of this compound.

Caption: Putative metabolic pathway of this compound based on analogous compounds.

Experimental Protocols for Metabolism Studies

The following protocols are based on established methodologies for the in vitro metabolism of nitazene analogs and can be adapted for this compound.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to identify phase I metabolites of this compound.

3.1.1. Materials and Reagents

-

This compound reference standard

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

3.1.2. Incubation Procedure

-

Prepare a stock solution of this compound in methanol.

-

In a microcentrifuge tube, combine pooled HLM (final protein concentration of 0.5-1.0 mg/mL) and 0.1 M phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the this compound stock solution (final substrate concentration of 1-10 µM) and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Sample Preparation for Metabolite Identification

The following diagram outlines a typical workflow for sample preparation and analysis.

Caption: General experimental workflow for in vitro metabolism studies.

Analytical Methodologies for Metabolite Identification

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is the preferred technique for identifying and characterizing unknown metabolites.

LC-QTOF-MS for Metabolite Identification

A liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) system provides accurate mass measurements, which are essential for determining the elemental composition of metabolites.

Table 1: Example LC-QTOF-MS Parameters for this compound and Metabolite Screening

| Parameter | Setting |

| LC System | |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of parent drug and metabolites |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Range | 100 - 1000 m/z |

| Acquisition Mode | Full Scan with data-dependent MS/MS |

| Collision Energy | Ramped collision energy (e.g., 10-40 eV) |

| Reference Mass | Continuous infusion for accurate mass calibration |

LC-MS/MS for Targeted Quantification

For the quantification of this compound and its potential metabolites, a triple quadrupole mass spectrometer (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode is recommended for its high sensitivity and selectivity.

Table 2: Example LC-MS/MS Parameters for Quantitative Analysis of Nitazenes [6]

| Parameter | Setting |

| LC System | |

| Column | C18 or Biphenyl column |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |

| Flow Rate | 0.4 mL/min |

| MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

| MRM Transitions | Specific precursor-to-product ion transitions for each analyte and internal standard |

Quantitative Data

As of the date of this publication, there is a lack of published quantitative data on the specific concentrations of this compound metabolites in biological samples. However, methods for the quantification of the parent drug, this compound, have been developed.

Table 3: Quantitative Method Parameters for this compound in Whole Blood [6]

| Parameter | Value |

| Analytical Method | LC-MS/MS |

| Calibration Range | 0.5–50 ng/mL |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 ng/mL |

| Sample Preparation | Basic liquid-liquid extraction |

Conclusion

The metabolism of this compound is predicted to follow pathways similar to other nitazene analogs, primarily involving N-dealkylation, hydroxylation, and nitroreduction. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for researchers to investigate the in vitro and in vivo metabolism of this compound. Further research is needed to definitively identify and quantify its metabolites in biological matrices, which will be crucial for the accurate interpretation of toxicological findings and for keeping pace with the evolving landscape of novel synthetic opioids.

References

- 1. Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kurabiotech.com [kurabiotech.com]

- 4. Frontiers | Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes [frontiersin.org]

- 5. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Preclinical Pharmacokinetics of Flunitazene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, comprehensive in vivo preclinical pharmacokinetic studies detailing parameters such as Cmax, Tmax, AUC, and bioavailability of flunitazene in animal models have not been published in peer-reviewed literature. This guide synthesizes the currently available information on the analytical detection and in vitro metabolism of this compound, which are critical components of pharmacokinetic assessment.

Introduction

This compound is a potent synthetic opioid of the 2-benzylbenzimidazole class, structurally related to etonitazene. It has emerged as a novel psychoactive substance (NPS) on the illicit drug market, leading to its classification as a Schedule I substance in the United States.[1][2] Preclinical data have demonstrated that this compound exhibits a pharmacological profile similar to other potent opioids like fentanyl, acting as a µ-opioid receptor agonist.[3][4] Understanding its pharmacokinetic properties is crucial for forensic toxicology, clinical management of overdose, and the development of potential countermeasures. This document provides a summary of the existing preclinical data, with a focus on analytical methodologies and metabolic pathways.

Analytical Methodologies for this compound Detection

The sensitive and specific detection of this compound and its metabolites in biological matrices is fundamental for pharmacokinetic studies. Various analytical techniques have been employed, with liquid chromatography-mass spectrometry (LC-MS) based methods being the most common due to their high sensitivity and specificity.[5][6]

Table 1: Summary of Analytical Methods for this compound Detection

| Technique | Sample Matrix | Sample Preparation | Instrumentation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| LC-QTOF-MS | Biological Fluid | Liquid-Liquid Extraction (LLE) | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC | Not Reported | Not Reported | |

| LC-QQQ-MS | Whole Blood, Urine, Tissue | Liquid-Liquid Extraction (LLE) | Waters Xevo TQ-S Micro | 0.1 ng/mL | 0.5 ng/mL | [7] |

| GC-MS | Not Specified | Standard diluted in methanol | Agilent 5975 Series GC/MSD System | Not Reported | Not Reported |

Experimental Protocols

2.1.1. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

-

Sample Preparation: A liquid-liquid extraction (LLE) procedure is utilized to isolate the analyte from the biological fluid.

-

Instrumentation: The analysis is performed on a Sciex TripleTOF® 5600+ system coupled with a Shimadzu Nexera XR UHPLC.

-

Chromatographic Conditions:

-

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)

-

Mobile Phase: A: Ammonium formate (B1220265) (10 mM, pH 3.0); B: Methanol/acetonitrile (50:50)

-

Gradient: Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 minutes; return to initial conditions at 15.5 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 30 °C

-

-

Mass Spectrometry Parameters:

-

Scan Range (TOF MS): 100-510 Da

-

Fragmentation: Collision Energy Spread (35±15 eV)

-

Scan Range (MS/MS): 50-510 Da

-

2.1.2. Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS) [7]

-

Sample Preparation: A basic liquid-liquid extraction is performed.

-

Instrumentation: A Waters Xevo TQ-S Micro LC-MS/MS system is used.

-

Chromatographic Conditions:

-

Column: Agilent InfinityLab Poroshell C-18 120 (2.7 µm, 3.0 × 100 mm)

-

Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in methanol

-

Gradient: A linear reverse-phase gradient is employed.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30 °C

-

-

Mass Spectrometry Parameters: Multiple reaction monitoring (MRM) mode is used for detection. Optimal cone voltage and collision energy are determined for each analyte.

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples.

Caption: A generalized workflow for the analysis of this compound in biological specimens.

Metabolism of this compound

Direct in vivo metabolism studies for this compound in preclinical animal models are not yet available. However, in vitro studies using human hepatocytes and data from related nitazene (B13437292) compounds provide insights into its likely metabolic pathways.[8] The metabolism of structurally similar benzimidazole (B57391) opioids primarily involves N-deethylation, O-dealkylation, and reduction of the nitro group, followed by glucuronidation.[8][9][10]

Table 2: Predicted Metabolic Pathways of this compound

| Metabolic Reaction | Predicted Metabolite | Significance |

| N-deethylation | N-desethyl-flunitazene | A common pathway for many nitazene analogs. The metabolite may retain pharmacological activity.[11] |

| Nitro-reduction | Amino-flunitazene | A major biotransformation for several nitazenes, though with significant interindividual variability.[10] |

| Hydroxylation | Hydroxylated metabolites | Oxidative metabolism can occur on the benzyl (B1604629) ring or other positions. |

| Glucuronidation | Glucuronide conjugates | Phase II metabolism to increase water solubility and facilitate excretion. |

Potential Metabolic Pathways of this compound

The following diagram illustrates the potential metabolic pathways of this compound based on in vitro data from related compounds.

Caption: Predicted metabolic pathways for this compound.

Discussion and Future Directions

The current body of literature on this compound primarily focuses on its identification in forensic casework and its in vitro pharmacological activity. There is a significant gap in the understanding of its in vivo pharmacokinetic profile. Future preclinical research should prioritize:

-

In vivo pharmacokinetic studies in relevant animal models (e.g., rats, mice) to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME).[12] This would include single-dose studies with intravenous and oral administration to assess bioavailability.

-

Metabolite identification and profiling in vivo to confirm the metabolic pathways suggested by in vitro studies and to identify major circulating metabolites.[8]

-

Pharmacokinetic-pharmacodynamic (PK/PD) modeling to establish the relationship between plasma concentrations of this compound and its pharmacological effects.[11]

Such studies are essential for a comprehensive risk assessment of this compound and for the development of effective clinical interventions in cases of overdose. The methodologies and findings from studies on other nitazenes, such as isotonitazene, can serve as a valuable framework for designing future preclinical investigations of this compound.[11][13]

References

- 1. regulations.gov [regulations.gov]

- 2. public-inspection.federalregister.gov [public-inspection.federalregister.gov]

- 3. Federal Register :: Schedules of Controlled Substances: Temporary Placement of Butonitazene, Etodesnitazene, this compound, Metodesnitazene, Metonitazene, N-pyrrolidino etonitazene, and Protonitazene in Schedule I [federalregister.gov]

- 4. Federal Register :: Schedules of Controlled Substances: Placement of Butonitazene, this compound, and Metodesnitazene Substances in Schedule I [federalregister.gov]

- 5. researchgate.net [researchgate.net]

- 6. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Human metabolism of four synthetic benzimidazole opioids: isotonitazene, metonitazene, etodesnitazene, and metodesnitazene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical metabolism and disposition of an orally bioavailable macrocyclic FXIa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vivo Pharmacokinetics | ADME/DMPK Drug Development | Syngene [syngeneintl.com]

- 13. researchgate.net [researchgate.net]

The Resurgence of a Potent Threat: A Technical Guide to the Discovery and History of Nitazene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially synthesized in the late 1950s by researchers at Ciba AG, the Swiss pharmaceutical company, nitazenes are a class of potent synthetic opioids belonging to the 2-benzylbenzimidazole chemical family.[1][2][3][4] Despite demonstrating significant analgesic effects, in some cases hundreds or even a thousand times more potent than morphine, their development for therapeutic use was halted due to an unfavorable safety profile, including a low therapeutic index and a high potential for abuse.[1][5][6] For decades, these compounds remained largely a historical footnote in medicinal chemistry. However, since 2019, nitazene (B13437292) analogues have re-emerged in the illicit drug market, posing a significant public health threat and renewing scientific interest in their pharmacology and toxicology.[1][2] This guide provides an in-depth overview of the discovery, history, and pharmacological characterization of nitazene compounds.

Discovery and Early History

The pioneering work on benzimidazole-based opioids was conducted at Ciba AG in the mid-1950s. In 1957, the research team, including A. Hunger, J. Kebrle, A. Rossi, and K. Hoffmann, published their findings on the synthesis of these novel compounds.[7][8][9] Concurrently, the pharmacological properties of these derivatives were reported by F. Gross and H. Turrian, also from Ciba AG.[10][11]

Their research began with the discovery of the modest analgesic activity of 1-(β-diethylaminoethyl)-2-benzylbenzimidazole, a compound now referred to as desnitazene.[2] This led to systematic structural modifications to explore the structure-activity relationship, culminating in the synthesis of highly potent analogues. A key discovery was that the introduction of a nitro group at the 5-position of the benzimidazole (B57391) ring dramatically increased analgesic potency.[2] Among the most potent compounds synthesized were etonitazene and clonitazene.

A clinical trial involving etonitazene and clonitazene was conducted in 363 patients and the results were published in 1958.[1] The trial revealed that while the compounds were effective analgesics, they possessed an unacceptably low therapeutic index, leading to the discontinuation of their clinical development.[1]

Pharmacological Profile

Nitazenes exert their effects primarily as potent and selective agonists of the µ-opioid receptor (MOR).[1] Their high affinity and efficacy at the MOR are responsible for their profound analgesic effects, but also their dangerous adverse effects, such as respiratory depression.

In Vitro Pharmacology

Modern pharmacological studies have provided detailed insights into the interaction of nitazene analogues with opioid receptors. The primary methods used for in vitro characterization are radioligand binding assays and functional assays such as the [³⁵S]GTPγS binding assay.

Table 1: In Vitro Pharmacological Data for Selected Nitazene Analogues at the µ-Opioid Receptor

| Compound | Receptor Binding Affinity (Ki, nM) | [³⁵S]GTPγS Functional Potency (EC50, nM) | [³⁵S]GTPγS Efficacy (%Emax vs. DAMGO) |

| Etodesnitazene | 18.2 | 10.3 | 111 |

| Metonitazene | 1.13 | 1.80 | 112 |

| Etonitazene | 0.38 | 0.34 | 103 |

| N-Pyrrolidino Etonitazene | 0.21 | 0.05 | 101 |

| Isotonitazene | 0.68 | 0.60 | 114 |

| Protonitazene | 0.64 | 0.44 | 113 |

| Butonitazene | 1.10 | 1.20 | 113 |

| Fentanyl (Reference) | 1.26 | 1.80 | 97 |

| Morphine (Reference) | 2.40 | 29.0 | 72 |

Data compiled from recent research publications. Ki, EC50, and Emax values can vary between studies depending on the specific assay conditions.

In Vivo Pharmacology

The potent analgesic effects of nitazenes have been demonstrated in various animal models, most notably the hot plate test and the tail-flick test. These assays measure the response of an animal to a thermal stimulus, with an increase in the latency to respond indicating an analgesic effect.

Table 2: In Vivo Analgesic Potency of Selected Nitazene Analogues in Mice (Hot Plate Test)

| Compound | ED50 (mg/kg) | Relative Potency (vs. Morphine) |

| Metonitazene | 0.032 | ~100x |

| Etonitazene | 0.003 - 0.012 | ~1000x |

| Isotonitazene | 0.021 | ~180x |

| Protonitazene | 0.011 | ~345x |

| Butonitazene | 0.054 | ~60x |

| Fentanyl (Reference) | 0.013 | ~292x |

| Morphine (Reference) | 3.8 | 1x |

ED50 values represent the dose required to produce a maximal analgesic effect in 50% of the test subjects and can vary based on experimental conditions.[1]

Experimental Protocols

Radioligand Binding Assay for µ-Opioid Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the µ-opioid receptor.

-

Membrane Preparation:

-

Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-K1 cells) are prepared by homogenization in a buffered solution followed by centrifugation to isolate the membrane fraction.

-

The protein concentration of the membrane preparation is determined using a standard protein assay.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate.

-

Each well contains:

-

Cell membranes (typically 10-20 µg of protein).

-

A radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO) at a concentration near its Kd.

-

A range of concentrations of the unlabeled test compound (nitazene analogue).

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled µ-opioid receptor agonist (e.g., DAMGO).

-

The plate is incubated to allow the binding to reach equilibrium.

-

-

Detection and Data Analysis:

-

The bound and free radioligand are separated by rapid filtration through a filter mat.

-

The radioactivity retained on the filter is quantified using liquid scintillation counting.

-

The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay for Functional Activity

This protocol describes a method to assess the functional potency (EC50) and efficacy (Emax) of a nitazene analogue as a µ-opioid receptor agonist.[9][10][12]

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Procedure:

-

The assay is conducted in a 96-well plate.

-

Each well contains:

-

Cell membranes.

-

GDP (to ensure the G-proteins are in their inactive state).

-

A range of concentrations of the test compound.

-

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

The plate is incubated at 30°C to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the G-protein.

-

-

Termination and Detection:

-

The reaction is terminated by rapid filtration.

-

The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.

-

-

Data Analysis:

-

The data are plotted as specific binding versus the logarithm of the agonist concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.

-

Visualizations

µ-Opioid Receptor Signaling Pathway

Caption: Simplified µ-opioid receptor signaling pathway activated by nitazene compounds.

Experimental Workflow for In Vitro Characterization of a Novel Nitazene Analogue

References

- 1. RePORT ⟩ RePORTER [reporter.nih.gov]

- 2. Alkoxy chain length governs the potency of 2-benzylbenzimidazole nitazene' opioids associated with human overdose [biblio.ugent.be]

- 3. maaz.ihmc.us [maaz.ihmc.us]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]